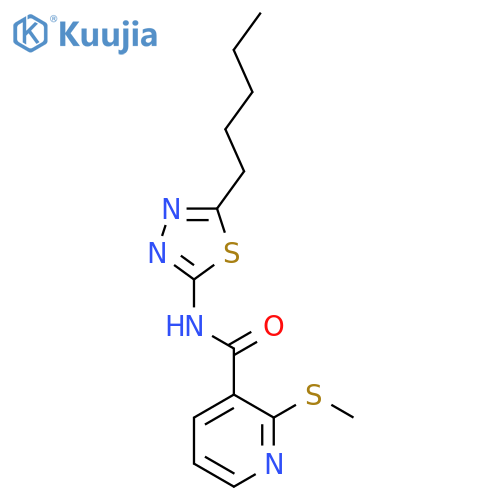Cas no 876907-74-3 (2-(methylsulfanyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide)

876907-74-3 structure
商品名:2-(methylsulfanyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
2-(methylsulfanyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 2-(methylsulfanyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
- Z29670971
- AKOS034103655
- 876907-74-3
- EN300-26608313
-
- インチ: 1S/C14H18N4OS2/c1-3-4-5-8-11-17-18-14(21-11)16-12(19)10-7-6-9-15-13(10)20-2/h6-7,9H,3-5,8H2,1-2H3,(H,16,18,19)
- InChIKey: UULHUEUINSSYOA-UHFFFAOYSA-N
- ほほえんだ: S1C(=NN=C1CCCCC)NC(C1=CC=CN=C1SC)=O
計算された属性
- せいみつぶんしりょう: 322.09220356g/mol
- どういたいしつりょう: 322.09220356g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 7
- 複雑さ: 332
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 121Ų
2-(methylsulfanyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26608313-0.05g |
2-(methylsulfanyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide |
876907-74-3 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-(methylsulfanyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide 関連文献
-
Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
876907-74-3 (2-(methylsulfanyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide) 関連製品
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 855474-56-5(butyl(hexan-2-yl)amine)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
